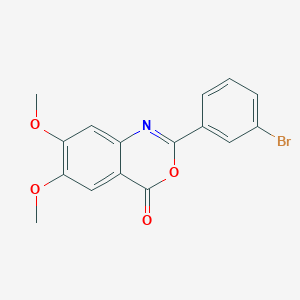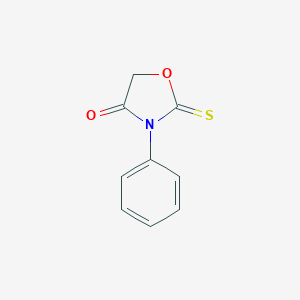![molecular formula C17H23NO B303318 N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide](/img/structure/B303318.png)
N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6,6-trimethylbicyclo[311]hept-3-yl)benzamide is a chemical compound with the molecular formula C17H23NO It is characterized by a bicyclic structure with a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclic core, which is derived from bicyclo[3.1.1]heptane. This core is functionalized with methyl groups at specific positions to achieve the desired stereochemistry.
Amide Formation: The bicyclic core is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the benzamide group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide can be compared with other similar compounds, such as:
N-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]benzamide: Similar bicyclic structure but different stereochemistry.
Bicyclo[3.1.1]heptane derivatives: Compounds with similar bicyclic cores but different functional groups.
The uniqueness of this compound lies in its specific stereochemistry and functionalization, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23NO |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-[(2S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide |
InChI |
InChI=1S/C17H23NO/c1-11-14-9-13(17(14,2)3)10-15(11)18-16(19)12-7-5-4-6-8-12/h4-8,11,13-15H,9-10H2,1-3H3,(H,18,19)/t11-,13?,14?,15?/m0/s1 |
InChI Key |
UYWLHAPTZKHACA-WXPVAWKNSA-N |
Isomeric SMILES |
C[C@H]1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3 |
SMILES |
CC1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3 |
solubility |
6.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid](/img/structure/B303255.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

